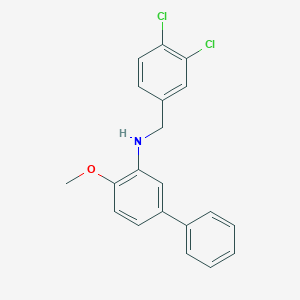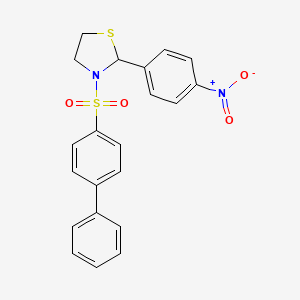![molecular formula C10H14ClNO4 B5111937 dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5111937.png)
dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate, also known as Meldrum's acid, is a versatile organic compound that has been widely used in scientific research. It is a colorless crystalline solid that has a unique structure, making it an important reagent in various chemical reactions.
Mecanismo De Acción
Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid acts as a nucleophile in various chemical reactions. It can undergo nucleophilic addition reactions with electrophiles, such as carbonyl compounds and alkyl halides. It can also undergo nucleophilic substitution reactions with halogenated compounds.
Biochemical and Physiological Effects:
dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antioxidant activity and has been shown to protect against oxidative stress in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid is a versatile reagent that can be used in a wide range of chemical reactions. It is relatively easy to synthesize and is commercially available. However, it has some limitations, such as its sensitivity to moisture and air, which can lead to degradation of the compound.
Direcciones Futuras
There are several future directions for the use of dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. It can also be used in the synthesis of new materials with unique properties. Additionally, further studies are needed to explore the biochemical and physiological effects of dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid and its potential therapeutic applications.
In conclusion, dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid is a valuable reagent in scientific research due to its unique structure and versatility in various chemical reactions. Its potential applications in pharmaceuticals, agrochemicals, and materials science make it an important compound for future research.
Métodos De Síntesis
Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a strong acid catalyst. The reaction proceeds through an intermediate compound, which is then treated with thionyl chloride and dimethylamine to yield the final product.
Aplicaciones Científicas De Investigación
Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid has been extensively used in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of cyclic compounds, such as lactones and lactams, as well as in the synthesis of heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propiedades
IUPAC Name |
dimethyl 2-[(Z)-2-chloro-3-(dimethylamino)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4/c1-12(2)6-7(11)5-8(9(13)15-3)10(14)16-4/h5-6H,1-4H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFGCDHMQNHDLG-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=C(C(=O)OC)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=C(C(=O)OC)C(=O)OC)\Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[(2Z)-2-chloro-3-(dimethylamino)-2-propenylidene]malonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(isopropylthio)propoxy]-4-nitrobenzene](/img/structure/B5111868.png)
![N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide](/img/structure/B5111876.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111878.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5111890.png)

![phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5111901.png)

![N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5111927.png)
![2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)

![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)